molecular formula C14H17NO B7441060 2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide

Cat. No. B7441060
M. Wt: 215.29 g/mol
InChI Key: QDTXNPDQZHNKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide, also known as CX-614, is a compound that has shown potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. In

Mechanism of Action

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and learning and memory. This compound enhances the activity of these receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the density of AMPA receptors in the brain, as well as to enhance the activity of these receptors. This leads to increased synaptic transmission and improved cognitive function. In addition, this compound has been shown to have neuroprotective effects, reducing damage from ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide is that it has been extensively studied for its potential as a cognitive enhancer, both in animal models and in human clinical trials. This means that there is a large body of literature available on the compound, making it easier to design experiments and interpret results. However, one limitation is that this compound is not widely available, and can be expensive to synthesize.

Future Directions

There are several future directions for research on 2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide. One area of interest is in the development of more potent and selective ampakines, which could have even greater cognitive enhancing effects. Another area of interest is in the use of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is interest in understanding the long-term effects of this compound on cognitive function and brain health.

Synthesis Methods

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclopentadiene with methyl acrylate to form 2-cyclopenten-1-one. This compound is then reacted with phenylmagnesium bromide to form 2-cyclopent-2-en-1-ylphenylketone. The final step involves the reaction of this ketone with methylamine to form this compound.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve learning and memory in animal models, as well as in human clinical trials. In addition, this compound has been shown to have neuroprotective effects, reducing damage from ischemia and excitotoxicity.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-15(13-9-3-2-4-10-13)14(16)11-12-7-5-6-8-12/h2-5,7,9-10,12H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTXNPDQZHNKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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